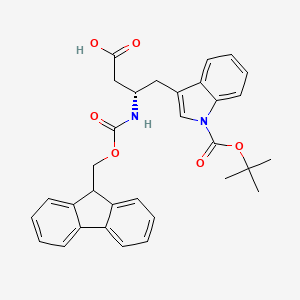

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C32H32N2O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a complex compound exhibiting notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an Fmoc-protected amino acid derivative with the following molecular characteristics:

- Molecular Formula : C₃₃H₃₃N₃O₅

- Molecular Weight : 553.63 g/mol

- CAS Number : 129460-09-9

- Purity : ≥98.0% (by HPLC)

The structure includes a fluorenylmethoxy carbonyl group, which is crucial for its biological activity. The stereochemistry at the chiral center is designated as (S), indicating its specific spatial arrangement that is essential for its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₃N₃O₅ |

| Molecular Weight | 553.63 g/mol |

| CAS Number | 129460-09-9 |

| Purity | ≥98.0% (by HPLC) |

Anticholinesterase Activity

Research indicates that this compound exhibits anticholinesterase activity , which is significant in the context of neurodegenerative diseases such as Alzheimer's. By inhibiting the enzyme acetylcholinesterase, it potentially enhances cholinergic neurotransmission, which could alleviate symptoms associated with cognitive decline.

The mechanism of action involves the compound's interaction with various molecular targets within the central nervous system. It is believed to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts. This action may also extend to influencing other neurotransmitter systems, although further studies are needed to elucidate these pathways.

Study on Neuroprotective Effects

A study published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant improvement in cognitive function and a reduction in amyloid plaque formation compared to control groups. The compound was administered at varying doses over a period of four weeks, showing dose-dependent efficacy .

In Vitro Studies

In vitro studies have shown that this compound can modulate cell signaling pathways involved in apoptosis and cell survival. Specifically, it was found to activate the PI3K/Akt pathway, promoting cell survival under stress conditions .

Potential Applications

Given its biological activities, this compound has potential applications in:

- Neuropharmacology : As a candidate for developing treatments for Alzheimer's and other neurodegenerative disorders.

- Cancer Research : Due to its ability to influence apoptotic pathways, it may serve as a lead compound in cancer therapeutics.

- Synthetic Biology : Its structural properties make it a valuable building block in peptide synthesis and drug design.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(22-10-8-9-15-28(22)34)16-21(17-29(35)36)33-30(37)39-19-27-25-13-6-4-11-23(25)24-12-5-7-14-26(24)27/h4-15,18,21,27H,16-17,19H2,1-3H3,(H,33,37)(H,35,36)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUZJNYQMKUEN-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.